cis-5-Tridecene
Description
cis-5-Tridecene (IUPAC name: (5Z)-5-Tridecene) is a monounsaturated hydrocarbon with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol . It belongs to the alkene family, characterized by a double bond at the fifth carbon in a 13-carbon chain, with the Z (cis) stereochemistry. This compound has a CAS Registry Number of 25524-42-9 and is identified by the InChIKey VDFGUEPMNNLWOZ-LUAWRHEFSA-N .
Key properties include:
- Boiling point: Not explicitly provided in the evidence, but typical for mid-chain alkenes, estimated to range between 220–240°C.
- Stereochemical significance: The cis configuration introduces a kink in the hydrocarbon chain, reducing molecular packing efficiency compared to trans isomers, which may lower melting points and influence reactivity .
Properties
CAS No. |
25524-42-9 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(Z)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9- |
InChI Key |
VDFGUEPMNNLWOZ-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCC=CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonolysis of 13-thiabicyclo[8.2.1]-cis-5-tridecene: This method involves the ozonolysis of 13-thiabicyclo[8.2.1]-cis-5-tridecene and its derivatives to prepare functional derivatives of sulfolane.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced catalytic processes and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Tridecene can undergo oxidation reactions, where it reacts with oxidizing agents to form epoxides or other oxygen-containing compounds.
Reduction: This compound can be reduced to form alkanes or other reduced products using reducing agents.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and ozone.
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Formed from reduction reactions.
Haloalkenes: Formed from substitution reactions.
Scientific Research Applications
cis-5-Tridecene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-5-Tridecene involves its interaction with specific molecular targets and pathways. The double bond in its structure allows it to participate in various chemical reactions, which can lead to the formation of different products. These reactions often involve the activation of the double bond and subsequent addition or substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally analogous alkenes, the following comparisons are inferred from chemical principles and fragmentary
Table 1: Comparative Properties of cis-5-Tridecene and Hypothetical Analogues
Key Differences and Research Findings :
Stereochemical Impact :
- The cis configuration in This compound introduces steric hindrance, which may reduce its efficacy in catalytic systems compared to trans isomers. For example, in transition metal catalysis (e.g., with phosphine-alkene ligands), trans alkenes often exhibit better ligand-metal coordination due to reduced steric bulk .
Double Bond Position :
- Moving the double bond closer to the chain terminus (e.g., 1-Tridecene) increases oxidative instability but enhances reactivity in polymerization or addition reactions. Mid-chain alkenes like This compound are more thermally stable but less reactive in such contexts .
Analytical Behavior :
- In gas chromatography (GC), This compound would elute later than its trans isomer due to stronger intermolecular interactions with polar stationary phases, a trend consistent with unsaturated hydrocarbons .
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